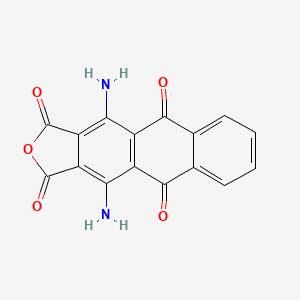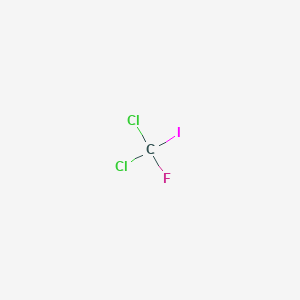
1,4-Diaminoanthraquinone-2,3-dicarboxylic anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diaminoanthraquinone-2,3-dicarboxylic anhydride is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is notable for its unique chemical structure, which includes two amino groups and a dicarboxylic anhydride moiety. It has applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Diaminoanthraquinone-2,3-dicarboxylic anhydride can be synthesized through several methods. One common approach involves the reaction of 1,4-diaminoanthraquinone with dicarboxylic acid derivatives. For instance, the compound can be prepared from 1,4-diaminoanthraquinone-2,3-dicarboxylic acid imide by heating with concentrated sulfuric acid . Another method involves the reaction of 1,4-dichloroanthraquinone-2,3-dicarboxylic acid or its anhydride with ammonia .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Diaminoanthraquinone-2,3-dicarboxylic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydroanthraquinone derivatives.
Substitution: The amino groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite is often used as a reducing agent.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinone derivatives, which can have different functional groups attached to the anthraquinone core.
Applications De Recherche Scientifique
1,4-Diaminoanthraquinone-2,3-dicarboxylic anhydride has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Industry: It is used in the production of dyes and pigments, particularly for its vibrant colors and stability.
Mécanisme D'action
The mechanism of action of 1,4-diaminoanthraquinone-2,3-dicarboxylic anhydride involves its interaction with various molecular targets. In biological systems, it can inhibit crucial proteins and nucleic acid synthesis, which is why it is being studied for its anticancer properties . The compound’s effects are mediated through its ability to form stable complexes with cellular components, disrupting normal cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diaminoanthraquinone: A closely related compound used in dyes and pigments.
1,4-Diamino-2,3-dihydroanthraquinone: Another derivative with similar applications in dyes and pigments.
Uniqueness
1,4-Diaminoanthraquinone-2,3-dicarboxylic anhydride is unique due to its dicarboxylic anhydride moiety, which imparts distinct chemical properties and reactivity compared to other anthraquinone derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
3176-87-2 |
|---|---|
Formule moléculaire |
C16H8N2O5 |
Poids moléculaire |
308.24 g/mol |
Nom IUPAC |
4,11-diaminonaphtho[2,3-f][2]benzofuran-1,3,5,10-tetrone |
InChI |
InChI=1S/C16H8N2O5/c17-11-7-8(12(18)10-9(11)15(21)23-16(10)22)14(20)6-4-2-1-3-5(6)13(7)19/h1-4H,17-18H2 |
Clé InChI |
JLSLIROFCPAEGA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C4C(=C3N)C(=O)OC4=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(2-bromo-4-methylphenoxy)ethyl]-3-methoxypropan-1-amine](/img/structure/B13417267.png)


![2,2,2-trifluoro-N-[(2S,3S,4S)-3-hydroxy-6-methoxy-2-methyloxan-4-yl]acetamide](/img/structure/B13417273.png)



![azanium;[(2R,3S,4R,5S)-5-[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13417303.png)



